Indole-4-carboxaldehyde

Vue d'ensemble

Description

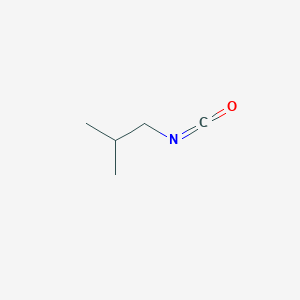

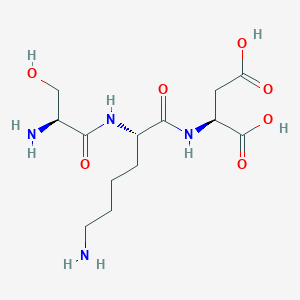

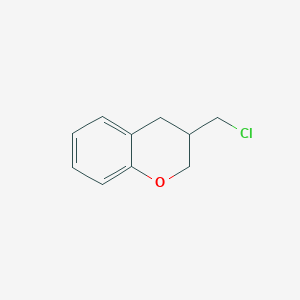

Indole-4-carboxaldehyde, also known as Indole-4-carbaldehyde, is a heteroarenecarbaldehyde. It is an indole in which the hydrogen at position 4 has been replaced by a formyl group . It has a role as an algal metabolite .

Synthesis Analysis

Indole-4-carboxaldehyde can be synthesized from 2-methyl-3-nitrobenzoate as the starting material. This process involves a series of reactions including reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps to yield the desired product.

Molecular Structure Analysis

The molecular formula of Indole-4-carboxaldehyde is C9H7NO . The optimized structure of the molecule was determined by DFT calculations using B3LYP functional with cc-pVTZ basis set .

Chemical Reactions Analysis

Indole-4-carboxaldehyde participates in the synthesis of arcyriacyanin A . Synthesis of 4-indole-4-carboxaldehyde has been reported . Intramolecular Friedel-Crafts (FC) acylation of indole-4-carboxaldehyde has also been reported .

Physical And Chemical Properties Analysis

Indole-4-carboxaldehyde has a melting point of 139-143 °C (lit.) . It is soluble in ethanol and acetone, but insoluble in water . Its density is 1.278±0.06 g/cm3 (Predicted) .

Applications De Recherche Scientifique

Anti-Inflammatory Applications in Hepatic Diseases

Indole-4-carboxaldehyde: has been isolated from the edible seaweed Sargassum thunbergii and studied for its anti-inflammatory effects. In particular, it has shown promise in attenuating methylglyoxal-induced hepatic inflammation in HepG2 cells, a human hepatocyte cell line . This compound could potentially be used as a therapeutic agent for the prevention of hepatic steatosis, a condition characterized by excessive fat accumulation in the liver.

Synthesis of Heterocyclic Frameworks

The compound serves as a versatile building block in cycloaddition reactions, which are crucial for the synthesis of diverse heterocyclic frameworks . These frameworks are significant in the development of pharmaceuticals and bioactive molecules. The atom-economical nature of these reactions also aligns with the principles of green chemistry.

Aurora Kinase A Inhibitors

Indole-4-carboxaldehyde: is used as a reactant in the synthesis of aurora kinase A inhibitors . These inhibitors are important in the study of cell cycle regulation and have implications in cancer therapy, as aurora kinase A is often overexpressed in cancer cells.

Antitumor Agents

Research has utilized Indole-4-carboxaldehyde in the preparation of antitumor agents . Its role in the synthesis of compounds with potential antitumor activity highlights its importance in medicinal chemistry and drug discovery.

Friedel-Crafts Acylation Reactions

This compound is involved in intramolecular Friedel-Crafts acylation reactions . Such reactions are key in organic synthesis, allowing for the construction of complex molecular architectures that are often found in natural products and pharmaceuticals.

Inhibitors of Cell Division in E. coli

Indole-4-carboxaldehyde: has been used in the preparation of inhibitors of cell division in E. coli . This application is crucial for understanding bacterial cell division and could lead to the development of new antibacterial agents.

Synthesis of Schiff Bases

It is also a reactant in the synthesis of Hantzsch pyridine-containing Schiff bases . Schiff bases have various applications, including serving as ligands in coordination chemistry and as intermediates in organic synthesis.

Marine Natural Product Research

As a marine-derived compound, Indole-4-carboxaldehyde contributes to the field of marine natural product research . It represents a potential source of new bioactive compounds with various therapeutic applications.

Mécanisme D'action

Target of Action

Indole-4-carboxaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the release of pro-inflammatory cytokines and ROS levels .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Result of Action

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of Indole-4-carboxaldehyde can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota composition could potentially affect the production and action of these compounds. Other factors, such as pH, temperature, and the presence of other substances, could also influence the action of Indole-4-carboxaldehyde.

Safety and Hazards

Orientations Futures

Indole-4-carboxaldehyde and its derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

Propriétés

IUPAC Name |

1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDFGLNZWNJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318838 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-4-carboxaldehyde | |

CAS RN |

1074-86-8 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 337264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Indole-4-carboxaldehyde?

A1: Research suggests that Indole-4-carboxaldehyde exhibits anti-inflammatory properties. In a study on human hepatocytes, Indole-4-carboxaldehyde isolated from the seaweed Sargassum thunbergii (ST-I4C) was shown to attenuate methylglyoxal (MGO)-induced inflammation. [] This effect was attributed to the activation of nuclear factor-kappa B (NF-κB) and an increase in the expression of glyoxalase-1 (Glo-1), an enzyme crucial for detoxifying MGO. [] Additionally, ST-I4C was found to reduce the formation of advanced glycation end-products (AGEs) and the expression of the receptor for AGEs (RAGE), further supporting its anti-inflammatory potential. []

Q2: Are there any studies demonstrating the anti-obesity potential of Indole-4-carboxaldehyde?

A2: While not explicitly investigated in the provided literature, Indole-4-carboxaldehyde isomers isolated from Sargassum thunbergii have shown potential as anti-obesity agents. Specifically, Indole-2-carboxaldehyde (STC-1) and Indole-5-carboxaldehyde (STC-5) were found to inhibit adipogenesis in 3T3-L1 cells. [] They achieved this by activating the AMP-activated protein kinase (AMPK) pathway, leading to the downregulation of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c. [] Further research is needed to investigate if Indole-4-carboxaldehyde shares similar anti-adipogenic properties.

Q3: What are the common synthetic routes for Indole-4-carboxaldehyde?

A3: Several methods for synthesizing Indole-4-carboxaldehyde are reported in the literature. One approach utilizes 2-methyl-3-nitrobenzoate as the starting material. [, ] This method involves a multi-step process of reduction, oxidation, protection, condensation, cyclization, and acidification to yield Indole-4-carboxaldehyde. [, ] Another approach employs N-Alkyl-5-aminoisoquinolinium salts as precursors, which are then converted to Indole-4-carboxaldehydes by heating in a two-phase system containing sodium bisulfite and sodium sulfite. [, ] Additionally, a one-pot synthesis method utilizes (2-aminobenzyl) triphenylphosphonium bromide reacted with aromatic aldehydes under microwave irradiation. []

Q4: Has Indole-4-carboxaldehyde been identified in natural sources?

A5: Yes, Indole-4-carboxaldehyde has been identified in the leaf extract of Chromolaena Odorata (Siam weed) through gas chromatography-mass spectrometry analysis. [] The presence of this and other bioactive compounds suggests potential applications of this plant in traditional medicine. [] Additionally, Indole-4-carboxaldehyde has also been isolated from the edible seaweed Sargassum thunbergii. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)